

spectroscopic comparison between 3,4-dihydro-2H-pyran-2-methanol and its isomers

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Compound of Interest

Compound Name: 3,4-dihydro-2H-pyran-2-methanol

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A Spectroscopic Showdown: 3,4-Dihydro-2H-pyran-2-methanol and Its Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of **3,4-dihydro-2H-pyran-2-methanol** and three of its isomers with the same molecular formula (C6H10O2): (oxan-4-yl)methanol, tetrahydropyran-2-carboxylic acid, and 6-methyl-3,4-dihydro-2H-pyran-2-one. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide offers a framework for their differentiation and characterization.

The subtle rearrangement of atoms within these isomers leads to significant differences in their spectroscopic profiles. These differences are critical for identification, purity assessment, and understanding the chemical environment of these compounds in various applications.

At a Glance: A Comparative Overview of Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,4-dihydro-2H-pyran-2-methanol** and its selected isomers. This quantitative data provides a clear basis for their differentiation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)



Compound	Proton Environment	Chemical Shift (ppm)	Multiplicity
3,4-Dihydro-2H-pyran- 2-methanol	H6 (alkene)	~6.3	m
H5 (alkene)	~4.7	m	_
H2	~3.5-3.7	m	_
-CH2OH	~3.4-3.6	m	_
Ring CH2	~1.6-2.2	m	
(Oxan-4-yl)methanol	-CH2OH	3.22-3.25	m
Ring CH (adjacent to O)	3.82	d	
Ring CH2	1.52-1.62	m	
ОН	4.46	br s	
Tetrahydropyran-2- carboxylic acid (Predicted)	-СООН	12.0-13.0	br s
H2	4.10	dd	
H6	3.60-3.95	m	_
Ring CH2	1.45-2.05	m	
6-Methyl-3,4-dihydro- 2H-pyran-2-one	H5 (alkene)	5.9-6.1	dt
H6	4.4-4.6	m	
Ring CH2	2.3-2.5	m	_
-CH3	~1.4	d	

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm)



Compound	Carbon Environment	Chemical Shift (ppm)
3,4-Dihydro-2H-pyran-2- methanol	C6 (alkene)	~143
C5 (alkene)	~101	
C2	~75	
-CH2OH	~65	
Ring CH2	~20-30	
(Oxan-4-yl)methanol	C4	~40
-CH2OH	~68	
Ring C (adjacent to O)	~67	
Ring CH2	~30	
Tetrahydropyran-2-carboxylic acid (Predicted)	-СООН	~175
C2	~75	
C6	~68	
Ring CH2	~22-30	
6-Methyl-3,4-dihydro-2H- pyran-2-one	C2 (C=O)	~165
C5 (alkene)	~120	
C6	~75	
Ring CH2	~20-30	
-CH3	~20	<u> </u>

Table 3: Key IR Absorption Frequencies (cm $^{-1}$)



Compound	Functional Group	Absorption Range (cm⁻¹)
3,4-Dihydro-2H-pyran-2- methanol	O-H (alcohol)	3600-3200 (broad)
C=C (alkene)	1650-1600	
C-O (ether & alcohol)	1200-1000	
(Oxan-4-yl)methanol	O-H (alcohol)	3600-3200 (broad)
C-O (ether & alcohol)	1200-1000	
Tetrahydropyran-2-carboxylic acid	O-H (carboxylic acid)	3300-2500 (very broad)[1][2][3]
C=O (carboxylic acid)	1760-1690[1][2][3]	
C-O (ether & acid)	1320-1210[1]	-
6-Methyl-3,4-dihydro-2H- pyran-2-one	C=O (α,β-unsaturated lactone)	1730-1715[4]
C=C (alkene)	1650-1600	
C-O (ester)	1300-1000	-

Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions (m/z)
3,4-Dihydro-2H-pyran-2- methanol	114	83 ([M-CH2OH]+), 55
(Oxan-4-yl)methanol	116 (if saturated)	99 ([M-OH]+), 85 ([M- CH2OH]+), 57
Tetrahydropyran-2-carboxylic acid	130 (if saturated)	113 ([M-OH]+), 85 ([M- COOH]+)[5][6]
6-Methyl-3,4-dihydro-2H- pyran-2-one	112	97 ([M-CH3]+), 84, 69, 55

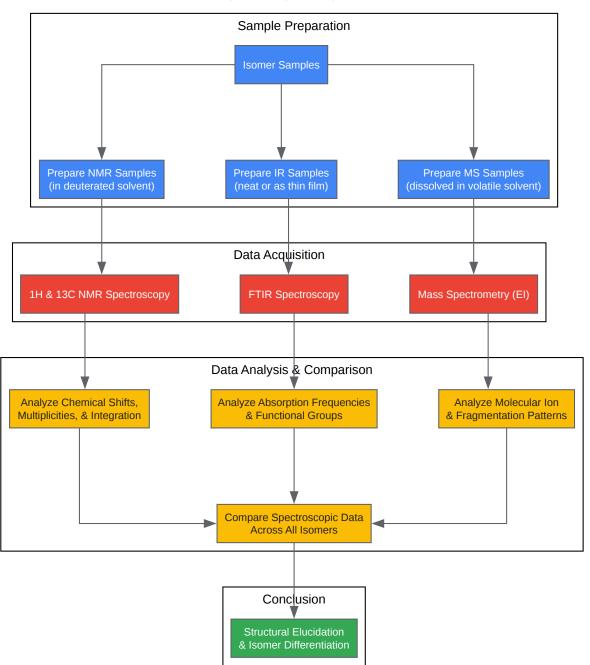




Visualizing the Workflow

The process of spectroscopic comparison can be visualized as a logical workflow, from sample preparation to data analysis and structural elucidation.





Workflow for Spectroscopic Comparison of Isomers

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A flowchart illustrating the systematic process of spectroscopic comparison.



Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the liquid or solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
 - For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for the nucleus being observed and the deuterated solvent.
- The magnetic field is shimmed to achieve homogeneity.
- For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing:

- The raw data (Free Induction Decay) is processed using a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the residual solvent peak or the internal standard.



Fourier-Transform Infrared (FTIR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.
 - For viscous liquids or solids, apply pressure to ensure good contact between the sample and the crystal.[7]
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.[5]
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS) with Electron Ionization (EI)

- Sample Introduction:
 - The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
 - The sample must be volatile enough to be vaporized in the ion source.[6]
- Ionization:



- In the ion source, the vaporized sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV).[8]
- This causes the molecules to ionize and fragment.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
 - A detector records the abundance of each ion, generating a mass spectrum.

This comprehensive guide provides the foundational spectroscopic data and methodologies to distinguish **3,4-dihydro-2H-pyran-2-methanol** from its key isomers, empowering researchers to confidently identify and characterize these important chemical entities.

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